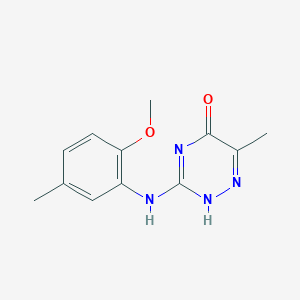
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one, also known as MMTR, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMTR is a heterocyclic compound that belongs to the class of triazines and is known for its unique chemical structure, which makes it suitable for various applications.
作用機序
The mechanism of action of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one is still not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in the growth and proliferation of cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to inhibit the activation of various signaling pathways, including the PI3K/Akt pathway, which is involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to exhibit various biochemical and physiological effects. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to exhibit activity against various bacteria, including Staphylococcus aureus and Escherichia coli. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has several advantages for lab experiments, including its high purity and yield, which make it suitable for various applications. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one is also easy to synthesize and can be obtained in large quantities. However, 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has some limitations, including its limited solubility in water, which may affect its bioavailability and activity. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one also requires further optimization to improve its potency and selectivity.
将来の方向性
There are several future directions for the research on 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one. One of the future directions is to investigate the mechanism of action of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one in more detail to understand how it inhibits the growth and proliferation of cancer cells. Another future direction is to optimize the synthesis method of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one to improve its potency and selectivity. Additionally, future research could focus on the development of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one-based drugs for the treatment of cancer and bacterial infections. Overall, 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has significant potential for various scientific research applications, and further research is needed to fully understand its potential.
合成法
The synthesis of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 2-methoxy-5-methylaniline with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The reaction mixture is then refluxed in ethanol, and the resulting product is recrystallized from ethanol to obtain 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one in high yield with excellent purity. The synthesis method of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been extensively studied and optimized to obtain the compound with high purity and yield.
科学的研究の応用
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been widely used in scientific research due to its potential applications in various areas. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to have potential applications in the treatment of bacterial infections, as it has been shown to exhibit activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC名 |
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O2/c1-7-4-5-10(18-3)9(6-7)13-12-14-11(17)8(2)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
InChIキー |
ZBEFBVKQKAUCRJ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C |
SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)
![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)
![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)
![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)

![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)
![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)